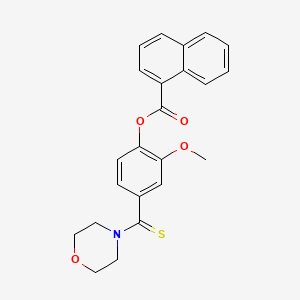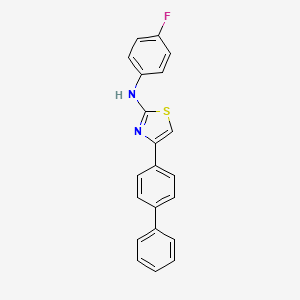![molecular formula C29H33ClN6O4 B11532639 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide CAS No. 311784-47-1](/img/structure/B11532639.png)
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide is a complex organic compound that features a triazole ring, a nitrophenyl group, and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring:
Attachment of the Adamantane Core: The adamantane core is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with an adamantane-based electrophile.
Incorporation of the Nitrophenyl Group: The nitrophenyl group is attached via a nucleophilic aromatic substitution reaction, where the triazole-adamantane intermediate reacts with a nitrophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantane core and the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include triazole oxides and nitrophenyl oxides.
Reduction: Products include amine derivatives of the nitrophenyl group.
Substitution: Substituted adamantane and triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, including antimicrobial and anticancer properties .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. The adamantane core is a known pharmacophore in antiviral drugs, and the nitrophenyl group can enhance the compound’s bioavailability and efficacy .
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide involves multiple molecular targets and pathways:
Triazole Ring: The triazole ring can interact with various enzymes and receptors, modulating their activity.
Adamantane Core: The adamantane core can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Nitrophenyl Group: The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1H-1,2,4-triazole: A simpler triazole derivative with similar biological activity.
N-{3-[3-(Diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide: A compound lacking the triazole ring but retaining the adamantane and nitrophenyl groups.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: A triazole-based compound with a different core structure.
Uniqueness
The uniqueness of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide lies in its combination of a triazole ring, an adamantane core, and a nitrophenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
311784-47-1 |
|---|---|
Molecular Formula |
C29H33ClN6O4 |
Molecular Weight |
565.1 g/mol |
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C29H33ClN6O4/c1-3-34(4-2)22-6-5-7-24(11-22)40-25-10-21(9-23(12-25)36(38)39)32-26(37)28-13-19-8-20(14-28)16-29(15-19,17-28)35-18-31-27(30)33-35/h5-7,9-12,18-20H,3-4,8,13-17H2,1-2H3,(H,32,37) |
InChI Key |
SZRHIRVDMDUWMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-5-[(1-acetyl-1H-indol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11532564.png)
![2,4-dichloro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11532572.png)
![(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B11532578.png)

![2-[4-chloro-3-(piperidin-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11532585.png)
![4-[(3,4-dimethoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazol-5-ol](/img/structure/B11532590.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532602.png)
![(3E)-N-(2-methoxybenzyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11532606.png)
![(2R,3R,10bS)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11532619.png)
![3-[(Phenylcarbonyl)amino]phenyl 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B11532624.png)
